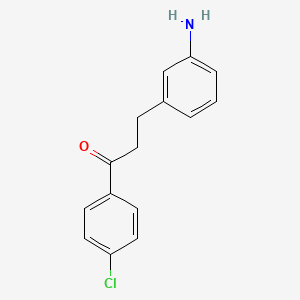
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one is an organic compound that features both an amino group and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 3-nitroacetophenone and 4-chlorobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(3-nitrophenyl)-1-(4-chlorophenyl)propan-1-one.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products include 3-(3-nitrophenyl)-1-(4-chlorophenyl)propan-1-one.
Reduction: Products include secondary or tertiary amines.
Substitution: Products include derivatives with different substituents on the phenyl ring.
Applications De Recherche Scientifique
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Aminophenyl)-1-phenylpropan-1-one: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
3-(3-Nitrophenyl)-1-(4-chlorophenyl)propan-1-one: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.
Uniqueness
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one is unique due to the presence of both an amino group and a chlorophenyl group
Propriétés
Numéro CAS |
87082-29-9 |
|---|---|
Formule moléculaire |
C15H14ClNO |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
3-(3-aminophenyl)-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H14ClNO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9,17H2 |
Clé InChI |
WILQMDONIVZAEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)CCC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


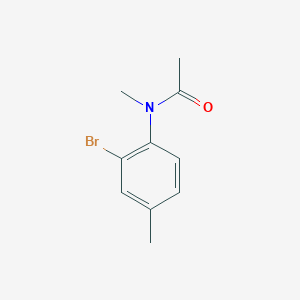
![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)

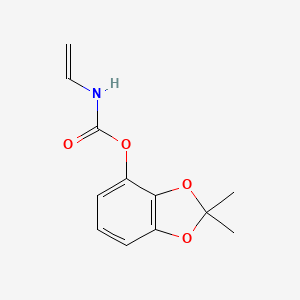
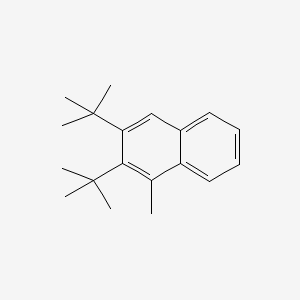

silane](/img/structure/B14403893.png)

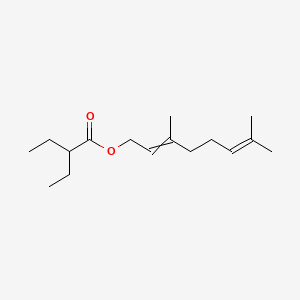
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
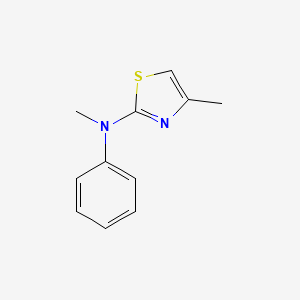
![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
